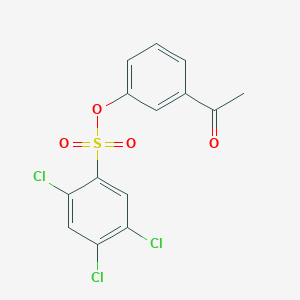

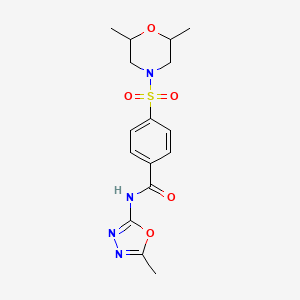

![molecular formula C11H10F3N B2755228 4'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline] CAS No. 1823881-89-5](/img/structure/B2755228.png)

4'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline]

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indoline]” is a spiro-heterocyclic compound . It belongs to a class of compounds known as spiroindoles, which are important in drug design processes . These compounds have bioactivity against cancer cells, microbes, and various diseases affecting the human body . They are known for their inherent three-dimensional nature and ability to project functionalities in all three dimensions, making them biological targets .

Synthesis Analysis

The synthesis of spiroindoles has been an active research field of organic chemistry for well over a century . A recent strategy involves the use of a flow reactor under ultrasonic irradiation, enabling the fast synthesis of new spiro-fused indoles in a one-pot methodology . The exploitation of the reactivity of biobased building blocks, including acrylic acids and formamides, was essential to achieve such highly functionalized molecular targets .Molecular Structure Analysis

Spiroindole and spirooxindole scaffolds are very important spiro-heterocyclic compounds in drug design processes . They are known as the central skeletons of many alkaloids with potential pharmaceutical activity . The inherent three-dimensional (3D) nature and rigidity of these spirocyclic systems lead to their good affinity to 3D proteins .Chemical Reactions Analysis

The application of a flow reactor under ultrasonic irradiation enabled the fast synthesis of new spiro-fused indoles in a one-pot methodology . A four-step process, including carbamoylation and imidation reactions, created spiro[indoline-succinimides], spiro[indole-pyrrolo-succinimides] and spiro[indole-pyrido-succinimides] with high overall yields, with 3 min residence time and no aqueous work-up needed .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Research has demonstrated innovative approaches to synthesizing spirocyclic compounds, highlighting the versatility of spiro[cyclopropane-1,3'-indoline] derivatives in organic synthesis. One study described the syntheses of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and its derivatives, involving diastereoselective cyclopropanation reactions, with the relative stereochemistry of key compounds confirmed by single-crystal X-ray structural analysis (Yong et al., 2007). Another study focused on the diastereoselective synthesis of functionalized spiro[cyclopropane-1,3′-indolines], offering high yields and diastereoselectivity, showcasing the compound's utility in creating complex molecular architectures (Qi et al., 2016).

Chemical Reactions and Mechanisms

Significant research has been dedicated to exploring the chemical reactivity of spirocyclic compounds, including 4'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline]. For instance, the application of methyl(trifluoromethyl)dioxirane in the selective oxidation of hydrocarbons bearing cyclopropyl moieties illustrates the compound's potential in fine chemical synthesis, revealing insights into the influence of cyclopropane orientation on reactivity (D’Accolti et al., 2003). Another study discussed a catalyst-free, highly diastereoselective cyclopropanation reaction, further underscoring the synthetic utility of these spirocyclic frameworks (Maurya et al., 2014).

Applications in Organic Synthesis

The research also highlights the application of spirocyclic compounds in the synthesis of diverse organic molecules, indicating their broad utility in medicinal chemistry and material science. For example, a study on the synthesis of spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives demonstrated their antifungal activity, suggesting potential applications in pharmaceutical development (Maruoka et al., 2008). Another example is the development of a green and facile synthesis method for spirocyclopentanes, highlighting the environmental benefits of using simple and inexpensive catalysts for synthesizing structurally complex spiro compounds (Zhu et al., 2020).

Zukünftige Richtungen

The synthesis of spiroindoles, including “4’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indoline]”, continues to be an active research field of organic chemistry . The development of novel synthetic procedures will be useful in creating new therapeutic agents . The exploitation of the reactivity of biobased building blocks in synthesis methodologies is also of significance to the development of sustainable organic processes .

Eigenschaften

IUPAC Name |

4-(trifluoromethyl)spiro[1,2-dihydroindole-3,1'-cyclopropane] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N/c12-11(13,14)7-2-1-3-8-9(7)10(4-5-10)6-15-8/h1-3,15H,4-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AANQQDUYCFQKCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CNC3=CC=CC(=C23)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline] | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propan-2-ylacetamide](/img/structure/B2755146.png)

![2-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B2755147.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2755153.png)

![4-[(E)-2-(4-methylsulfanylphenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one](/img/structure/B2755154.png)

![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-butoxyphenyl)-1H-pyrrol-3(2H)-one](/img/structure/B2755155.png)

![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide](/img/structure/B2755157.png)

![3-(3-methoxyphenoxy)-9-(pyridin-2-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2755159.png)

![1-(4-Bromophenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2755161.png)